molecular formula C18H17ClN2O5S B3445532 ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3445532
M. Wt: 408.9 g/mol
InChI Key: UUQQDPAUPUZHMV-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based small molecule characterized by a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 4-chloro-3-nitrobenzoyl amino moiety at position 2.

Properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-16(22)10-7-8-12(19)13(9-10)21(24)25/h7-9H,2-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQDPAUPUZHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : Intramolecular N–H⋯O hydrogen bonds (e.g., S(6) motif in ) are common, stabilizing molecular conformations and influencing crystal packing.
  • Biological Activity: Substituents like cyanoacrylamido () and pyridine carboxamido () correlate with antioxidant and antibacterial activities, respectively.

Yield and Purity :

  • Yields range from 22% () to 87% (), influenced by steric hindrance from substituents (e.g., bulky 4-chloro-3-nitro groups may reduce efficiency).
  • Purity is validated via HRMS-ESI (e.g., reports 0.0 ppm error between calculated and observed masses).

Physicochemical Properties

Spectral Data :

  • ¹H NMR : Cyclohexene protons in tetrahydrobenzothiophene resonate at δ 1.2–2.5 ppm, while aromatic protons in substituted benzoyl groups appear at δ 7.0–8.5 ppm .
  • ¹³C NMR : The ester carbonyl (C=O) is observed at ~165–170 ppm .

Crystallography :

  • Dihedral Angles : Between the benzothiophene core and substituents, angles range from 1.25° (nearly coplanar in ) to 9.47° (pyridine carboxamido in ), affecting π-π stacking and solubility.
  • Disorder : Cyclohexene methylene groups often exhibit positional disorder (e.g., 64:36 occupancy in ), reflecting conformational flexibility.

Structure-Activity Relationships (SAR) :

  • EWGs (e.g., nitro, chloro) enhance electrophilicity, improving interactions with electron-rich biological targets or metal surfaces.
  • Bulky substituents (e.g., tert-butyl in ) may reduce solubility but improve membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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